

Azadirachtin vs pyriproxyfen toxicity comparative study

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Compound Focus: Azadirachtin

CAS No.: 11141-17-6

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Toxicity Profiles at a Glance

The following tables summarize the toxicity of **Azadirachtin** and Pyriproxyfen across different species, based on the experimental data from the search results.

| Species | Toxicity Measure | Azadirachtin | Pyriproxyfen | Experimental Context & Key Findings |
|-----------------|-----------------------------------|----------------------------|---------------------|--|
| Rat (Mammalian) | Acute Oral LD ₅₀ | > 5,000 mg/kg [1] | Information missing | Azadirachtin showed no signs of acute toxicity or death at this dose [1]. |
| Rat (Mammalian) | Subchronic Oral Toxicity (90-day) | NOAEL: 1,500 mg/kg/day [1] | Information missing | In a 90-day study, Azadirachtin did not cause mortality but led to dose-dependent aggressiveness and changes in liver and thyroid glands at 3,000 and 6,000 mg/kg/day [1]. |

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|--|---|--|---|--|
| Rat Hepatocytes (In Vitro) | Cytotoxicity, Apoptosis, DNA Damage | Information missing | Metabolites showed higher toxicity potential than parent compound [2] | A study on rat liver cells indicated that Pyriproxyfen metabolites may pose a greater risk [2]. |
| *Eretmocerus mundus* (Parasitoid Wasp) | Adult Survival (Max Field Rate) | Toxic (Reduced survival) [3] | Highly Toxic (Most toxic to adults) [3] | Both insecticides were toxic to this beneficial insect. Pyriproxyfen was the most harmful to adult survival [3]. |
| *Eretmocerus mundus* (Parasitoid Wasp) | Sublethal Effects (e.g., on reproduction) | Disrupted progeny sex ratio and longevity [3] | Harmful to reproductive capacity [3] | Both insecticides caused significant sublethal effects on the survivors [3]. |
| *Chrysoperla carnea* (Lacewing) | Side-effects on Predators | Harmless [4] | Harmless [4] | In a laboratory study, both were found to be safe for this beneficial predator [4]. |
| *Opis concolor* (Parasitoid) | Side-effects on Parasitoids | Reduced progeny size and adult reproductive parameters [4] | Harmless [4] | Azadirachtin showed toxicity to this parasitoid, while Pyriproxyfen did not [4]. |
| *Daphnia pulex* (Water Flea) | 48-hr LC ₅₀ | 0.57 - 0.68 mg/L (formulation-dependent) [5] | Information missing | Commercial Azadirachtin formulations (Azatin, Neemix) showed acute toxicity to this aquatic invertebrate [5]. |
| *Danio rerio* (Zebrafish) | 96-hr LC ₅₀ | > 4,000 mg/L (green callus extract) [5] | > 1.5 mg/L (above water solubility) [6] | Azadirachtin extract was considered non-toxic. Pyriproxyfen's LC ₅₀ is above its solubility limit, |

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| | | | | limiting acute toxicity, but it causes tissue damage [5] [6]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of the data, here are the methodologies from key studies.

Protocol: Selectivity Assessment on a Parasitoid Wasp

This study assessed the lethal and sublethal effects of insecticides on pupae and adults of *Eretmocerus mundus* [3].

- **Test Substances:** **Azadirachtin**, Pyriproxyfen, and acetamiprid (a neonicotinoid, used for comparison).
- **Test Organism:** A Neotropical strain of the parasitoid *Eretmocerus mundus*.
- **Application Method:**
 - **Pupal Stage:** Pupae within their host were directly treated with insecticides.
 - **Adult Stage:** Adults were exposed to insecticide residues on glass plates.
- **Key Measured Endpoints:**
 - **Lethal Effects:** Adult emergence from treated pupae; survival of emerged adults; survival of exposed adults.
 - **Sublethal Effects:** Reproductive capacity, sex ratio, and longevity of the first progeny of surviving individuals.
- **Core Finding:** Both biorational insecticides (**Azadirachtin** and Pyriproxyfen) were found to be toxic to *E. mundus*, with Pyriproxyfen being the most toxic to adults [3].

Protocol: Side-effects on Beneficial Insects

This laboratory study evaluated the impact of insecticides on various predators and parasitoids using multiple application techniques [4].

- **Test Substances:** Azadirachtin, Pyriproxyfen, and spinosad.
- **Test Organisms:** Predators (*Chrysoperla carnea*, *Podisus maculiventris*) and parasitoids (*Opius concolor*, *Hyposoter didymator*).
- **Application Methods:**
 - **Topical:** Applied directly to pupae.
 - **Residual Contact:** Adults exposed to dried residues on surfaces.
 - **Ingestion:** Adults fed a diet containing the insecticide.
- **Key Measured Endpoints:** Mortality, reduction in progeny size, and other reproductive parameters.
- **Core Finding:** Azadirachtin was mostly harmless except for the parasitoid *O. concolor*, while Pyriproxyfen was harmless to all tested species irrespective of the application method [4].

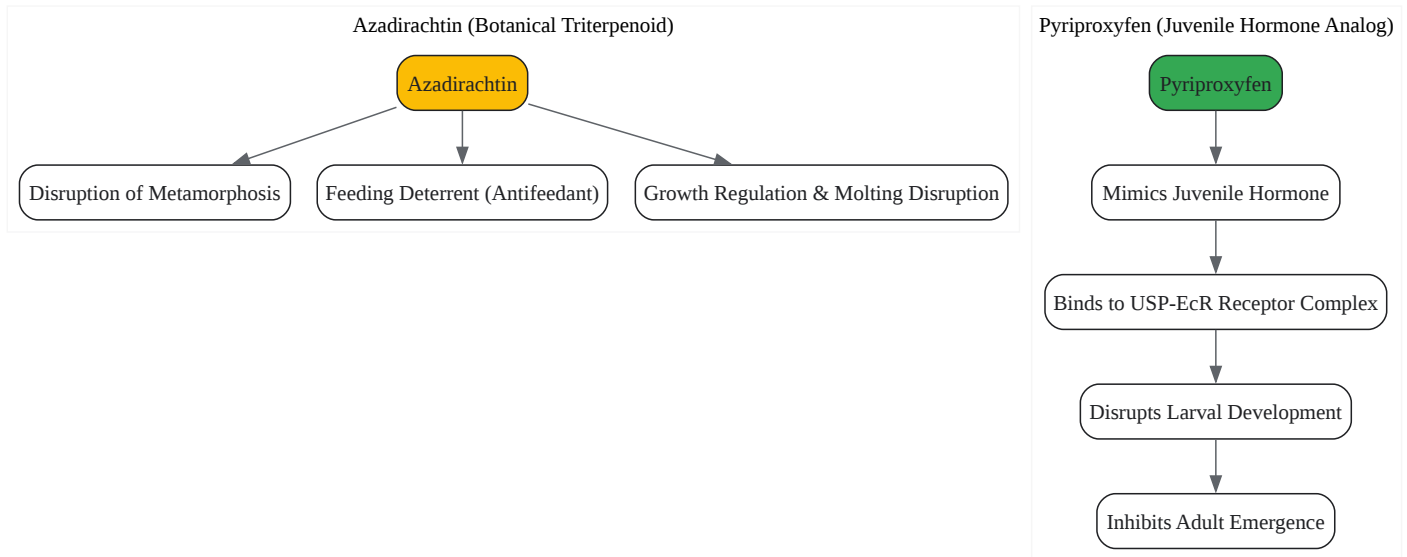
Protocol: Acute Toxicity and Histopathology in Zebrafish

This study investigated the effects of acute exposure to Pyriproxyfen on adult zebrafish [6].

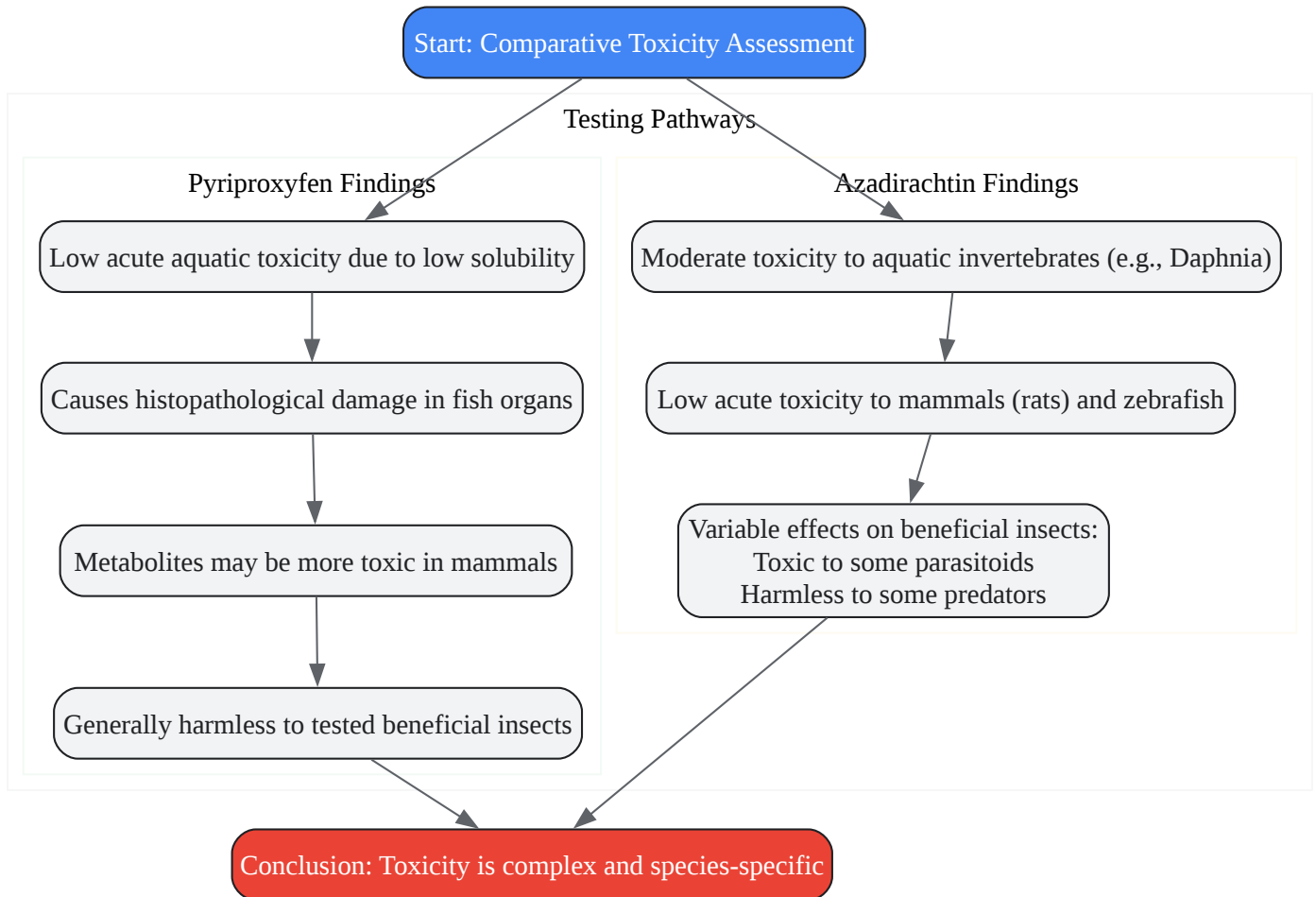
- **Test Substance:** Pyriproxyfen (96% purity).
- **Test Organism:** Adult male and female zebrafish (*Danio rerio*).
- **Experimental Design:**
 - Fish were exposed to a range of concentrations (0.01 - 1.5 mg/L) for 96 hours in a static system.
 - The highest concentrations (5.0 and 10.0 mg/L) exceeded Pyriproxyfen's water solubility, preventing accurate LC₅₀ determination.
- **Key Measured Endpoints:**
 - Mortality over 96 hours.
 - Histopathological analysis of gills, liver, intestines, kidneys, and gonads after exposure.
- **Core Finding:** While acute mortality was low due to low solubility, Pyriproxyfen caused significant tissue damage in various organs even at environmentally relevant concentrations [6].

Mechanisms of Action

The diagrams below illustrate the core mechanisms and experimental findings for these two insecticides.



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Key Comparative Conclusions

- **For Mammalian Toxicity:** **Azadirachtin** shows low acute toxicity, while concerns for Pyriproxyfen are emerging around its metabolites.
- **For Non-Target Beneficial Insects:** The impact is highly species-specific. Pyriproxyfen was broadly safer in the studies cited, whereas **Azadirachtin** was toxic to certain parasitoid wasps.
- **For Aquatic Organisms:** Both insecticides can pose risks, but in different ways. **Azadirachtin** formulations show clearer acute toxicity, whereas Pyriproxyfen, while less acutely lethal, causes

significant internal tissue damage in fish.

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